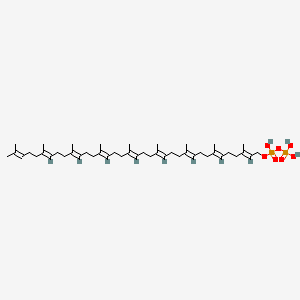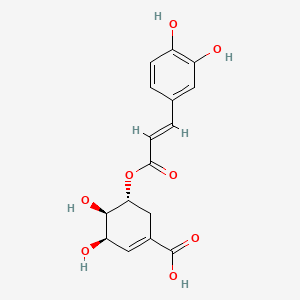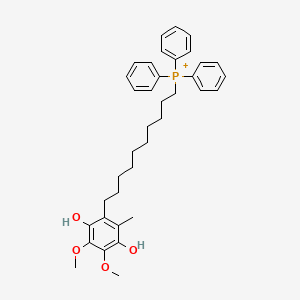
PDE4 inhibitor intermediate 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PDE4 inhibitor intermediate 1 is a chemical compound that serves as a precursor in the synthesis of phosphodiesterase 4 (PDE4) inhibitors. PDE4 inhibitors are a class of drugs that target the enzyme phosphodiesterase 4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase the levels of cAMP, leading to various therapeutic effects, particularly in the treatment of inflammatory and respiratory diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PDE4 inhibitor intermediate 1 typically involves multiple steps, including the formation of key intermediates through various organic reactions. Common synthetic routes may include:
Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile.
Oxidation and reduction reactions: These reactions are used to modify the oxidation state of the compound, often to introduce or remove functional groups.
Cyclization reactions: These reactions form ring structures, which are often crucial for the biological activity of the final PDE4 inhibitor.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may involve the use of continuous flow reactors and other advanced technologies to improve efficiency and reduce costs .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the structure of this compound.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
PDE4 inhibitor intermediate 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various PDE4 inhibitors.
Biology: Studied for its effects on cellular signaling pathways involving cAMP.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, respiratory conditions, and certain neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Wirkmechanismus
The mechanism of action of PDE4 inhibitor intermediate 1 involves its conversion to active PDE4 inhibitors, which then inhibit the enzyme phosphodiesterase 4. This inhibition prevents the breakdown of cAMP, leading to increased levels of cAMP within cells. Elevated cAMP levels result in various downstream effects, including the relaxation of smooth muscle, reduction of inflammation, and modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Roflumilast: A selective PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease.
Crisaborole: A PDE4 inhibitor used for atopic dermatitis.
Apremilast: Used for psoriatic arthritis and other inflammatory conditions.
Ibudilast: Investigated for its potential in treating neurological disorders.
Uniqueness: PDE4 inhibitor intermediate 1 is unique in its specific structure and reactivity, which make it an essential precursor in the synthesis of various PDE4 inhibitors.
Eigenschaften
Molekularformel |
C21H29NO5 |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
methyl (3S,4S)-3-acetyl-4-(3-cyclopentyloxy-4-methoxyphenyl)-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H29NO5/c1-14(23)21(2)13-22(20(24)26-4)12-17(21)15-9-10-18(25-3)19(11-15)27-16-7-5-6-8-16/h9-11,16-17H,5-8,12-13H2,1-4H3/t17-,21-/m0/s1 |
InChI-Schlüssel |
YTFBNFMILWHYAP-UWJYYQICSA-N |
Isomerische SMILES |
CC(=O)[C@@]1(CN(C[C@H]1C2=CC(=C(C=C2)OC)OC3CCCC3)C(=O)OC)C |
Kanonische SMILES |
CC(=O)C1(CN(CC1C2=CC(=C(C=C2)OC)OC3CCCC3)C(=O)OC)C |
Synonyme |
GW 3600 GW-3600 GW3600 methyl 3-acetyl-4-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-methyl-1-pyrrolidinecarboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate;hydrate](/img/structure/B1241205.png)

![methyl (Z)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1241207.png)










![(3R,4R,5S,8R)-8-decyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1241228.png)
